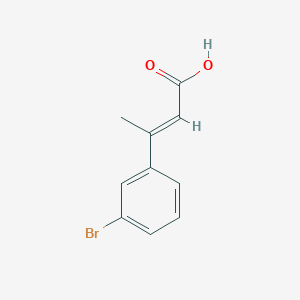
(2E)-3-(3-Bromophenyl)but-2-enoic acid
Overview
Description
(2E)-3-(3-Bromophenyl)but-2-enoic acid, also known as 3-(3-bromophenyl)-2-propenoic acid, is a chemical compound with the molecular formula C10H9BrO2. It is a yellowish solid that is soluble in organic solvents such as ethanol and acetone. This compound has been of interest to researchers due to its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The exact mechanism of action of (2E)-(2E)-3-(3-Bromophenyl)but-2-enoic acid((2E)-3-(3-Bromophenyl)but-2-enoic acidBromophenyl)but-2-enoic acid is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins that contribute to pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that (2E)-(2E)-3-(3-Bromophenyl)but-2-enoic acid((2E)-3-(3-Bromophenyl)but-2-enoic acidBromophenyl)but-2-enoic acid exhibits anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in models of arthritis and other inflammatory conditions. Additionally, this compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using (2E)-(2E)-3-(3-Bromophenyl)but-2-enoic acid((2E)-3-(3-Bromophenyl)but-2-enoic acidBromophenyl)but-2-enoic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other compounds with similar properties. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it more difficult to work with in certain applications.
Future Directions
There are several potential future directions for research involving (2E)-(2E)-3-(3-Bromophenyl)but-2-enoic acid((2E)-3-(3-Bromophenyl)but-2-enoic acidBromophenyl)but-2-enoic acid. One direction could involve further investigation of its anti-inflammatory and analgesic properties, with the goal of developing new drugs for the treatment of pain and inflammation. Another direction could involve the use of this compound as a building block in the synthesis of novel materials with unique properties, such as conductive polymers or materials with optical properties. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other scientific fields.
Scientific Research Applications
(2E)-(2E)-3-(3-Bromophenyl)but-2-enoic acid((2E)-3-(3-Bromophenyl)but-2-enoic acidBromophenyl)but-2-enoic acid has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, this compound has been investigated for its potential use as a building block in the synthesis of novel materials with unique properties.
properties
IUPAC Name |
(E)-3-(3-bromophenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEJJKHATQGTGW-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)but-2-enoic acid | |
CAS RN |
91121-59-4 | |
| Record name | 3-(3-bromophenyl)but-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



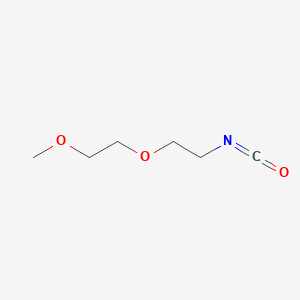
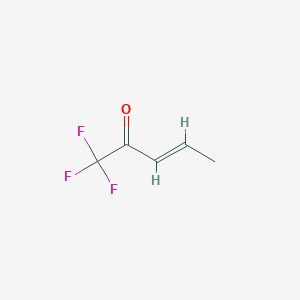

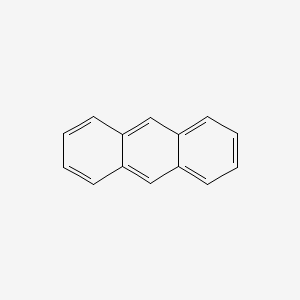

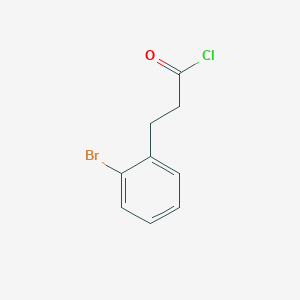
![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B3431529.png)

![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B3431540.png)
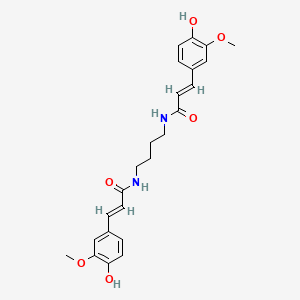
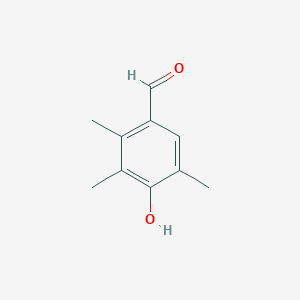
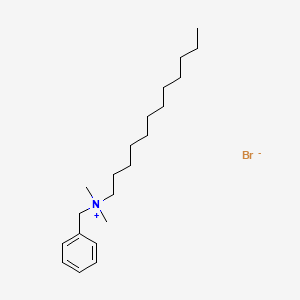
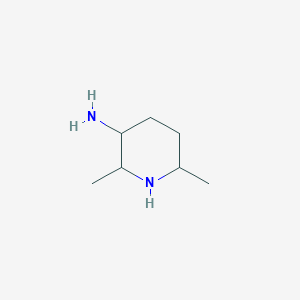
![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B3431571.png)